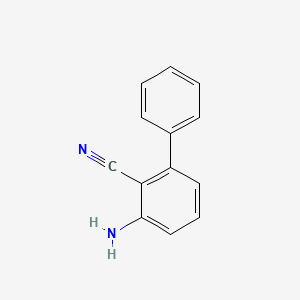

3-Amino-biphenyl-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAIDQDTPOQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673327 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106274-68-4 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies on 3 Amino Biphenyl 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Amino-biphenyl-2-carbonitrile at a molecular level. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties. nih.govrsc.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic structure of a molecule is key to its chemical reactivity. acs.org Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. acs.org

For biphenyl (B1667301) derivatives, the HOMO and LUMO are often localized on different parts of the molecule. frontiersin.org In push-pull systems, the HOMO is typically located on the electron-donating group and the biphenyl linker, while the LUMO is centered on the electron-accepting group. frontiersin.org This separation of orbitals is indicative of intramolecular charge transfer upon electronic excitation. frontiersin.org

| Orbital | Description | Typical Localization in Biphenyl Derivatives |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating group and biphenyl linker |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting group |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations can be employed to predict the reactivity of 3-Amino-biphenyl-2-carbonitrile and to elucidate potential reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be estimated. For instance, the condensation, nucleophilic addition, and cyclization sequences in the formation of related aminopyrimidine derivatives have been successfully modeled. nih.gov Computational studies can also help understand unexpected reaction outcomes by exploring alternative mechanistic possibilities. acs.org

Understanding Substituent Effects on Electronic Distribution

The electronic properties of the biphenyl system are highly sensitive to the nature and position of substituents. researchgate.net The amino (-NH2) and cyano (-CN) groups in 3-Amino-biphenyl-2-carbonitrile significantly influence its electronic distribution. The amino group is a strong electron-donating group, increasing the electron density of the aromatic ring, while the cyano group is a strong electron-withdrawing group. vulcanchem.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govresearchgate.nettandfonline.com It has been successfully applied to a variety of biphenyl derivatives to investigate their structural and electronic properties. researchgate.nettandfonline.com DFT calculations, often using hybrid functionals like B3LYP, can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.neticm.edu.pl For complex systems, DFT can be used to model reaction mechanisms and predict the binding affinities of molecules with biological targets. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deuantwerpen.be The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. uni-muenchen.de

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms. Blue or green regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. researchgate.net For a molecule like 3-Amino-biphenyl-2-carbonitrile, the MEP map would likely show a negative potential around the nitrogen atom of the cyano group and the nitrogen of the amino group, and a positive potential around the hydrogen atoms of the amino group. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govscirp.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions belonging to individual molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified as red spots. nih.gov

| Interaction Type | Typical Contribution to Hirshfeld Surface |

| H···H | Often the most significant contribution nih.gov |

| C···H/H···C | A major contributor to crystal packing nih.gov |

| N···H/H···N | Important for hydrogen bonding networks nih.govresearchgate.net |

| O···H/H···O | Significant in the presence of oxygen atoms nih.gov |

| N–H···NC | Specific to molecules with nitrile and amino groups rsc.org |

| C–H···F | Relevant for fluorinated derivatives rsc.org |

Chemical Reactivity and Derivatization Strategies for 3 Amino Biphenyl 2 Carbonitrile

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 3-Amino-biphenyl-2-carbonitrile is a primary site for various chemical modifications, including acylation and diazotization reactions.

Acylation: The amino group can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides in the presence of a base. justia.com This reaction introduces an acyl group onto the nitrogen atom, forming an amide. The choice of the acylating reagent allows for the introduction of a wide variety of substituents, thereby modifying the compound's physical and chemical properties. For instance, reaction with acetyl chloride would yield N-(2-cyano-[1,1'-biphenyl]-3-yl)acetamide. This transformation is significant as it can alter the electronic properties of the molecule and serve as a protecting group for the amine functionality during subsequent reactions. The general conditions for N-acylation of aminobiphenyls often involve reacting the aminobiphenyl with an acid chloride in the presence of a base like triethylamine. justia.com

Diazotization: The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. acs.org The resulting diazonium salt is a highly versatile intermediate. For example, it can undergo Sandmeyer reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups, onto the aromatic ring in place of the original amino group. acs.org This provides a powerful tool for the synthesis of a diverse range of substituted biphenyl (B1667301) derivatives. The diazotization of anilines can also lead to the formation of triazenes if the diazonium salt reacts with unreacted aniline. psu.edu

Transformations and Functionalization of the Nitrile Group

The nitrile group (-C≡N) of 3-Amino-biphenyl-2-carbonitrile is another key site for chemical transformations, offering pathways to various functional groups and complex cyclic structures. researchgate.net

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid, 3-amino-[1,1'-biphenyl]-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the carboxylate salt and ammonia. libretexts.orgphysicsandmathstutor.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. savemyexams.com Partial hydrolysis to the amide, 3-amino-[1,1'-biphenyl]-2-carboxamide, can also be achieved under controlled conditions. physicsandmathstutor.com

| Hydrolysis Condition | Product |

| Acidic (e.g., HCl, reflux) | 3-Amino-[1,1'-biphenyl]-2-carboxylic acid |

| Alkaline (e.g., NaOH, reflux) followed by acidification | 3-Amino-[1,1'-biphenyl]-2-carboxylic acid |

| Controlled Hydrolysis | 3-Amino-[1,1'-biphenyl]-2-carboxamide |

The nitrile group can participate as a 2π component in various cycloaddition reactions, leading to the formation of new heterocyclic rings.

[2+2+2] Cycloaddition: This type of reaction involves the combination of three unsaturated components. Nitriles can react with two alkyne molecules in the presence of a transition metal catalyst, such as rhodium or cobalt complexes, to form substituted pyridines. psu.edursc.orgnih.gov This strategy provides an efficient route to construct pyridine-fused polycyclic aromatic compounds.

[3+2] Cycloaddition: In these reactions, a 1,3-dipole reacts with a dipolarophile. The nitrile group can act as a dipolarophile. For example, the reaction of nitriles with azides can lead to the formation of tetrazoles. researchgate.net Another example is the reaction with tosylmethyl isocyanides (TosMICs) in the presence of a base to form pyrrole (B145914) derivatives. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for unactivated nitriles, they can participate as dienophiles in Diels-Alder reactions under certain conditions, leading to the formation of six-membered heterocyclic rings. mit.edu

| Cycloaddition Type | Reactants | Product |

| [2+2+2] | 3-Amino-biphenyl-2-carbonitrile + 2 x Alkyne | Substituted Pyridine |

| [3+2] | 3-Amino-biphenyl-2-carbonitrile + Azide | Substituted Tetrazole |

| [4+2] | 3-Amino-biphenyl-2-carbonitrile + Diene | Substituted Dihydropyridine |

The carbon-nitrogen triple bond of the nitrile group can undergo insertion reactions with alkynes. Nickel-catalyzed transfer hydrocyanation of alkynes is a known transformation. nih.gov Furthermore, the nitrile group can be a target for nucleophilic addition. For instance, the reaction with Grignard reagents can convert the nitrile into a ketone after hydrolysis of the intermediate imine. This reaction provides a pathway to various substituted phenanthridines. rsc.org

Modifications and Substitutions on the Biphenyl Core

The biphenyl core of 3-Amino-biphenyl-2-carbonitrile is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing amino and cyano groups. The amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of the substitution.

Given the positions of the amino and cyano groups in 3-Amino-biphenyl-2-carbonitrile, electrophilic substitution is likely to occur on the phenyl ring bearing the amino group at positions ortho and para to it. However, the steric hindrance from the adjacent phenyl ring and the cyano group will play a significant role. Nucleophilic aromatic substitution is also possible, particularly if the biphenyl system is further substituted with strong electron-withdrawing groups. libretexts.org

Formation of Polyfunctionalized or Heterocyclic Compounds

3-Amino-biphenyl-2-carbonitrile is a key precursor for the synthesis of various fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Phenanthridines: The synthesis of phenanthridines can be achieved from 2-isocyanobiphenyls, which can be prepared from 2-aminobiphenyls. beilstein-journals.org Radical cyclization of arylimines derived from aminobiphenyls is another route to phenanthridines. beilstein-journals.org A copper-catalyzed oxidative C-N bond formation from N-H imines, generated from biaryl-2-carbonitriles and Grignard reagents, also yields phenanthridines. rsc.org

Carbazoles: Carbazoles can be synthesized from 2-aminobiphenyls through intramolecular C-N bond formation. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of N-substituted biaryls is an efficient method. mdpi.com Another approach involves the photostimulated SRN1 substitution reaction of diarylamines. conicet.gov.ar Reductive cyclization of 2-nitrobiphenyls can also lead to carbazoles, where 2-aminobiphenyl (B1664054) is an intermediate. unimi.it

Dibenzofurans: The synthesis of dibenzofurans from biphenyl precursors often involves intramolecular C-O bond formation. One strategy is the cyclization of 2'-nitrobiphenyl-2-ols, which can be prepared from appropriately substituted biphenyls. scispace.com Another powerful method is the palladium-catalyzed phenol-directed C-H activation followed by C-O cyclization. researchgate.net Photochemical methods for the synthesis of dibenzofurans from substituted o-arylphenols have also been developed. conicet.gov.ar

Exploration of Academic Applications and Emerging Research Directions

Applications as Key Intermediates in Complex Organic Synthesis

3-Amino-biphenyl-2-carbonitrile and its derivatives are versatile intermediates in the construction of intricate molecular frameworks. The presence of the amino and cyano groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex structures.

One notable application is in the synthesis of phenanthridine (B189435) derivatives. The reaction of biaryl-2-carbonitriles with Grignard reagents leads to the formation of N-H imines. These intermediates can then undergo a copper-catalyzed C-N bond formation to yield phenanthridines rsc.org. This method highlights the utility of the carbonitrile group in constructing fused heterocyclic systems.

Furthermore, derivatives such as 3-isocyano-[1,1'-biphenyl]-2-carbonitrile have been utilized in manganese(III)-mediated cascade cyclizations with arylboronic acids to construct pyrrolopyridine derivatives acs.org. This process involves the formation of multiple new carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, showcasing the efficiency and complexity achievable from this biphenyl (B1667301) scaffold acs.org.

The amino group of 3-aminobiphenyl (B1205854) derivatives can be readily diazotized and subsequently replaced with other functional groups, further expanding its synthetic utility. This classic transformation allows for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of biphenyl compounds for various applications.

Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional pathways for molecular elaboration. These transformations are fundamental in organic synthesis and underscore the role of 3-Amino-biphenyl-2-carbonitrile as a versatile starting material.

Contribution to Advanced Materials Research

The rigid and planarizable structure of the biphenyl core, combined with the electronic properties of the amino and nitrile substituents, makes 3-Amino-biphenyl-2-carbonitrile and its derivatives promising candidates for applications in materials science.

Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their inherent structural anisotropy. The rigid biphenyl core provides the necessary mesogenic character, while the terminal functional groups can be modified to tune the liquid crystalline properties. The presence of methyl and nitrile groups in derivatives like 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile can promote anisotropic phase behavior, a key characteristic for liquid crystals vulcanchem.com.

The synthesis of liquid crystalline materials often involves the esterification of biphenyl-containing diols or the incorporation of biphenyl units into polymer backbones. For instance, a series of 4'-hydroxy-[1,1'-biphenyl]-4-yl alkanoates have been synthesized as precursors that can be further reacted to create tailored biphenyl-based liquid crystals researchgate.net. Polysubstituted benzenes, including biphenyl derivatives, are a significant group of compounds used in the development of liquid crystals researchgate.netscirp.org. The ability to introduce various substituents onto the biphenyl scaffold allows for fine-tuning of properties such as melting point, clearing point, and the type of liquid crystalline phase (e.g., nematic, smectic).

Biphenyl derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs), serving as fluorescent layers, host materials, and components of exciplex-forming systems rsc.org. The biphenyl scaffold provides thermal stability and a high triplet energy, which are crucial for efficient and long-lasting OLED devices.

Donor-acceptor substituted biphenyl derivatives are of particular interest for their intramolecular charge transfer (ICT) properties, which are fundamental to the operation of many OLED emitters frontiersin.org. The amino group can act as an electron donor, while the cyano group can act as an electron acceptor, creating a "push-pull" system within the molecule. This electronic structure can lead to high fluorescence quantum yields.

For example, 4,4'-bis(carbazol-9-yl)biphenyl (CBP) is a well-known host material in phosphorescent OLEDs (PHOLEDs) frontiersin.org. While not 3-Amino-biphenyl-2-carbonitrile itself, the prevalence of biphenyl structures in OLED materials underscores the importance of this molecular framework. Research has shown that mixing materials like 2,2'-Di(9H-carbazol-9-yl)biphenyl with other biphenyl derivatives can create exciplexes that improve the efficiency and lifetime of blue PHOLEDs mdpi.com.

The versatility of the 3-Amino-biphenyl-2-carbonitrile scaffold extends to other areas of electronic and optical materials. Biphenyl derivatives are investigated for their potential in organic semiconductors and as building blocks for metal-organic frameworks (MOFs) rsc.org. The ability to modify the biphenyl core with various functional groups allows for the tuning of electronic properties, making these compounds adaptable for different applications.

Research into polysubstituted benzenes, a class to which 3-Amino-biphenyl-2-carbonitrile belongs, indicates their broad applicability in the chemical industry and laboratories, including their use in developing novel materials with specific electronic and optical properties researchgate.netscirp.org.

Significance in Lead Compound Development for Pharmaceutical and Agrochemical Sciences

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs rsc.orgnih.gov. The rigidity of the biphenyl unit can help in pre-organizing the molecule for optimal interaction with a biological target, while the functional groups provide points for interaction and further chemical modification.

Derivatives of 3-aminobiphenyl are utilized in the manufacture of various chemical products, and heteroaromatic compounds derived from them play important roles in pharmaceuticals and agrochemicals scirp.orgnih.gov. The nitrile group, in particular, is a common pharmacophore found in over 30 prescribed medications and numerous clinical candidates nih.gov. It can act as a bioisostere for other functional groups and participate in key binding interactions with protein targets nih.gov.

The 3-Amino-biphenyl-2-carbonitrile framework serves as a versatile scaffold for the construction of novel molecular architectures with potential therapeutic or agrochemical applications. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

Biphenyl-containing pseudo-amino acids have been used as rigid spacers in the backbone of cyclic peptides, demonstrating the utility of the biphenyl scaffold in creating constrained and biologically active molecules researchgate.net. The ability to synthesize a wide range of derivatives from a common biphenyl core is a key strategy in lead optimization, where chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties nih.gov. The development of multifunctional adamantane (B196018) derivatives as scaffolds for the multipresentation of bioactive peptides further highlights the importance of core scaffold design in medicinal chemistry researchgate.net. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has also been exploited to develop inhibitors for enzymes like Trypanosoma brucei pteridine (B1203161) reductase, showcasing the power of scaffold-based drug design acs.org.

The synthesis of novel spirooxindole derivatives through multicomponent reactions demonstrates how complex molecular architectures can be built upon core scaffolds to generate compounds with potential anticancer activity nih.gov. This approach allows for the rapid generation of molecular diversity, which is crucial in the search for new drug candidates.

Synthetic Precursors for Bioactive Molecules

The structural framework of 3-Amino-biphenyl-2-carbonitrile, featuring a biphenyl backbone with strategically placed amino and cyano functional groups, renders it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. The amino group can act as a nucleophile or be transformed into other functional groups, while the nitrile group is a versatile handle for constructing ring systems.

Research has demonstrated the utility of aminobiphenylcarbonitrile scaffolds in creating molecules with significant bioactivity. For instance, derivatives of aminobiphenyl-carbonitriles serve as key intermediates in the synthesis of novel compounds with potential therapeutic applications. Although direct synthesis from 3-Amino-biphenyl-2-carbonitrile is a specific pathway, the broader class of aminobiphenylcarbonitriles has been used to generate diverse molecular architectures. For example, highly substituted pyrano[3,2-c]quinolones, which exhibit antiproliferative and antitubulin activities, have been synthesized. nih.gov These compounds function by inducing cell cycle arrest and inhibiting tubulin polymerization, making them promising leads for anticancer drug design. nih.gov

The synthesis of bioactive molecules often involves multicomponent reactions (MCRs), where several starting materials react in a single step to form a complex product. researchgate.net This approach is highly efficient for generating libraries of compounds for biological screening. Aminobiphenylcarbonitrile derivatives are well-suited for MCRs, leading to the creation of diverse heterocyclic systems. For example, the synthesis of 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles has been achieved through a transition-metal-free ring transformation reaction, highlighting an efficient route to complex biphenyl structures. researchgate.net

| Precursor Derivative | Synthesized Bioactive Molecule Class | Reported Biological Activity | Reference |

| Aminobiphenylcarbonitrile scaffold | Pyrano[3,2-c]quinolones | Antiproliferative, Antitubulin | nih.gov |

| 4-sec-amino-2-oxo-6-aryl-2H-pyran-3-carbonitrile | 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles | Not specified | researchgate.net |

| Biphenyl-2-carbonitriles | Phenanthridines | Not specified | rsc.org |

This table showcases examples of bioactive molecules derived from aminobiphenylcarbonitrile precursors.

Catalytic Applications and Ligand Development

The amino and nitrile groups in 3-Amino-biphenyl-2-carbonitrile provide excellent coordination sites for metal ions, making it and its derivatives attractive candidates for ligand development in catalysis. The biphenyl structure offers a rigid and tunable scaffold, which is a desirable feature for creating selective and efficient catalysts. rsc.org

Metal complexes incorporating ligands derived from biphenyl systems are employed in a variety of catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of pharmaceuticals and other fine chemicals, often utilize ligands with biphenyl backbones. rsc.orgresearchgate.net The development of ligands based on the 3-amino-biphenyl-2-carbonitrile framework can lead to novel catalysts with unique reactivity and selectivity.

Schiff bases, formed by the condensation of the amino group of 3-Amino-biphenyl-2-carbonitrile with aldehydes or ketones, can act as versatile ligands for a wide range of transition metals. scispace.comresearchgate.net These metal-Schiff base complexes have shown catalytic activity in various reactions, including oxidations, reductions, and hydrolytic processes. scispace.comresearchgate.netnih.gov The specific catalytic properties are influenced by the nature of the metal ion and the substituents on the biphenyl and Schiff base moieties. mdpi.com

| Ligand Type/Catalyst System | Metal Center | Catalyzed Reaction | Significance | Reference |

| Biphenyl-based phosphine (B1218219) ligands | Palladium | Suzuki-Miyaura Coupling | Formation of C-C bonds | rsc.org |

| Schiff Base Complexes | Cobalt (II) | Alkene Oxygenation | Selective oxidation | scispace.comresearchgate.net |

| Schiff Base Complexes | Iron (II) | Electro-reduction of Oxygen | Energy conversion | scispace.comresearchgate.net |

| Organotellurium Ligands | Palladium | Suzuki-Miyaura & Heck Couplings | C-C bond formation | rsc.org |

This table summarizes the catalytic applications of systems related to the aminobiphenylcarbonitrile structure.

Future Research Perspectives and Challenges in Aminobiphenylcarbonitrile Chemistry

The field of aminobiphenylcarbonitrile chemistry, while promising, faces several challenges and offers numerous opportunities for future research. A primary challenge lies in the development of more efficient and sustainable synthetic methods for these compounds. nih.gov While methods like Suzuki-Miyaura coupling are effective, they often rely on expensive palladium catalysts and require careful optimization of reaction conditions. rsc.orgresearchgate.net Future research will likely focus on developing catalytic systems that use more abundant and less toxic metals or even metal-free synthetic routes. researchgate.net

Another area of future exploration is the expansion of the chemical space accessible from 3-Amino-biphenyl-2-carbonitrile and its derivatives. This involves developing new reactions to selectively functionalize the biphenyl core and the amino and nitrile groups, leading to a wider diversity of structures for biological and materials science applications. The design of novel ligands for asymmetric catalysis, where the chiral biphenyl backbone can induce enantioselectivity, remains a significant goal.

Furthermore, there is a need to fully explore the potential of these compounds in materials science. The rigid biphenyl structure, combined with the potential for forming extended conjugated systems, makes them interesting candidates for organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org

Key Research Directions:

Sustainable Synthesis: Developing greener and more cost-effective synthetic routes using earth-abundant metal catalysts or organocatalysis.

Diversity-Oriented Synthesis: Creating libraries of complex molecules through multicomponent reactions for high-throughput screening in drug discovery. researchgate.net

Asymmetric Catalysis: Designing chiral ligands based on the aminobiphenylcarbonitrile scaffold for enantioselective transformations.

Materials Science: Investigating the application of these compounds in the development of novel organic electronic materials. rsc.org

Overcoming the existing synthetic hurdles and exploring these new avenues will be crucial for realizing the full potential of 3-Amino-biphenyl-2-carbonitrile and its derivatives in both academic research and industrial applications.

Q & A

Q. What are the common synthetic routes for 3-amino-biphenyl-2-carbonitrile, and how can reaction conditions be optimized?

A microwave-assisted method is effective for synthesizing structurally related β-enaminonitrile derivatives. For example, a one-pot reaction using ethanol as a solvent and piperidine as a catalyst under microwave irradiation achieves high yields . Optimization involves adjusting irradiation time (e.g., 5–10 minutes), temperature (80–100°C), and stoichiometric ratios of precursors (e.g., aldehydes, naphthols, and malononitrile). Traditional reflux methods are slower (2–4 hours) and may require inert atmospheres.

Q. Which analytical techniques are critical for characterizing 3-amino-biphenyl-2-carbonitrile?

Key techniques include:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1 and unit cell parameters a = 8.32 Å, b = 9.37 Å, c = 11.01 Å) .

- Spectroscopy : ¹H/¹³C NMR (e.g., amino protons at δ 6.2–7.8 ppm), FT-IR (C≡N stretch ~2200 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical Mr) .

- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. How can environmental or biological samples containing 3-amino-biphenyl-2-carbonitrile be quantified?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) using deuterated internal standards (e.g., phenol-d6 for phenolic derivatives) ensures accuracy. Calibration curves (1–100 ppm range) and recovery studies (≥95%) are essential for validation .

Advanced Research Questions

Q. How do computational methods like DFT and QTAIM enhance understanding of 3-amino-biphenyl-2-carbonitrile’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, HOMO-LUMO gaps (e.g., ~4.5 eV indicating moderate reactivity), and electrostatic potential maps. Quantum Theory of Atoms in Molecules (QTAIM) analyzes bond critical points (BCPs) to identify hydrogen bonds (e.g., N–H···O, ρ ~0.02 a.u.) and van der Waals interactions . Non-covalent interaction (NCI) plots visualize steric clashes and stabilizing interactions in crystal packing .

Q. What methodologies are used to evaluate the cytotoxic activity of 3-amino-biphenyl-2-carbonitrile derivatives?

The XTT cell viability assay is employed against cancer cell lines (e.g., MDA-MB-231, A549). Protocols include:

- Cell seeding (5,000 cells/well in 96-well plates).

- Compound incubation (24–72 hours at 10–100 μM concentrations).

- IC50 calculation using nonlinear regression (e.g., 12–25 μM for active derivatives) .

Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like DNA methyltransferase 1 (binding energy ≤-8.5 kcal/mol) .

Q. How are crystallographic data and puckering parameters analyzed for non-planar rings in derivatives?

Puckering amplitude (q) and phase angle (φ) quantify ring distortions. For example, a five-membered ring with q = 0.42 Å and φ = 18° indicates moderate puckering. Hirshfeld surface analysis (e.g., dnorm plots) highlights close contacts (C–H···π, 2.8–3.2 Å) and fingerprint plots (e.g., H···H contacts ≥60% of surface area) .

Q. How should discrepancies between experimental and computational structural data be resolved?

If bond lengths from X-ray (e.g., C–C = 1.48 Å) differ from DFT predictions (1.45 Å), re-optimize geometry with solvent effects (PCM model) or higher basis sets (cc-pVTZ). Validate torsional angles using relaxed potential energy scans .

Q. What ADMET properties are predicted for 3-amino-biphenyl-2-carbonitrile, and how are these assessments conducted?

Computational tools (e.g., SwissADME, pkCSM) predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.